
1-(2-Bromo-1-methylethoxy)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Bromo-1-methylethoxy)-4-fluorobenzene” is a complex organic compound that contains a benzene ring, a bromine atom, a fluorine atom, and an ether group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a benzene ring, a bromine atom, a fluorine atom, and an ether group . The positions of these groups on the benzene ring could affect the compound’s reactivity and properties.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including substitution reactions at the benzylic position . The presence of the bromine and fluorine atoms could also make it a candidate for various halogenation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could affect its polarity, solubility, and reactivity .Scientific Research Applications
Organometallic Chemistry and Catalysis
Fluorinated benzenes, including those similar to 1-(2-Bromo-1-methylethoxy)-4-fluorobenzene, are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The fluorine substituents influence the π-electron density donation from the arene, making these compounds weakly coordinating solvents or easily displaced ligands. This characteristic is particularly beneficial for conducting reactions where a non-coordinating solvent environment is preferred or for facilitating ligand displacement in catalytic cycles (Pike, Crimmin, & Chaplin, 2017).
Synthetic Applications
In synthetic chemistry, derivatives of fluorinated benzenes have been employed in creating a variety of functional molecules. For instance, 1,2,3-triazole derivatives of uracil and thymine were synthesized using azidomethyl-fluorobenzene compounds, showcasing the role of fluorinated benzenes in constructing molecules with potential applications ranging from materials science to biologically active compounds (Negrón-Silva et al., 2013).
Photocatalytic Transformations
Compounds like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), though not directly this compound, illustrate the impact of fluorinated benzenes in photocatalytic transformations. These materials, featuring electron-donating and accepting groups, have shown promise as metal-free photocatalysts in organic synthesis, indicating potential areas where fluorinated benzene derivatives could be explored (Shang et al., 2019).
Mechanism of Action
properties
IUPAC Name |
1-(1-bromopropan-2-yloxy)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-7(6-10)12-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMITXSPJSHCLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



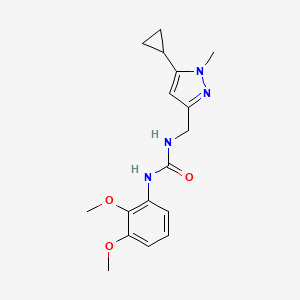
![3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2919920.png)
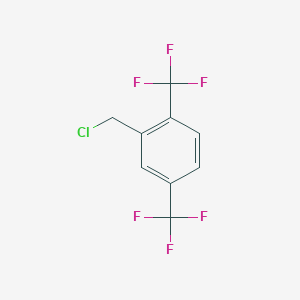
![1-(6-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2919922.png)
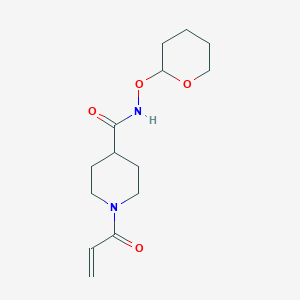
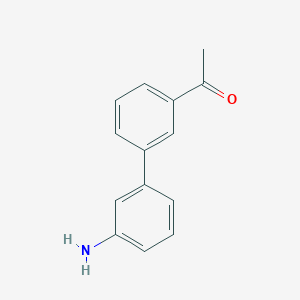

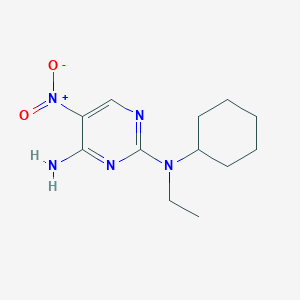
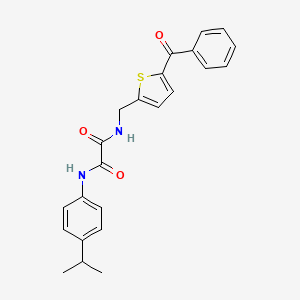
![N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)prop-2-enamide](/img/structure/B2919933.png)
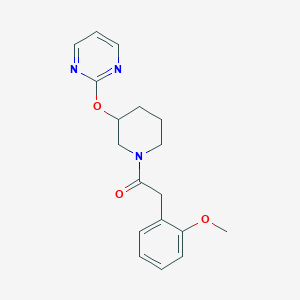
![N-(4-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2919935.png)